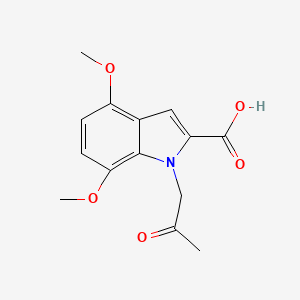

4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid

概述

描述

4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play significant roles in various biological processes. This particular compound is characterized by the presence of methoxy groups at positions 4 and 7, an oxopropyl group at position 1, and a carboxylic acid group at position 2 on the indole ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable indole derivative.

Methoxylation: Introduction of methoxy groups at positions 4 and 7 using methanol and a suitable catalyst.

Oxopropylation: Addition of an oxopropyl group at position 1 through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Carboxylation: Introduction of the carboxylic acid group at position 2 via a carboxylation reaction using carbon dioxide and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

化学反应分析

Types of Reactions

4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

科学研究应用

Synthesis and Derivatives

The compound can be synthesized through various chemical reactions involving indole derivatives. Its structure allows for modifications that can lead to derivatives with enhanced biological activities. For instance, the presence of methoxy groups can influence its pharmacokinetic properties and biological interactions.

Research indicates that 4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent. Its structural similarity to known anticancer drugs allows it to interact with biological targets involved in cancer cell proliferation.

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Medicinal Chemistry

In medicinal chemistry, compounds like this compound are valuable for drug discovery and development. Researchers are investigating its potential as a lead compound for developing new therapeutics targeting various diseases.

Case Studies

-

Case Study on Anticancer Activity :

- A study published in a peer-reviewed journal explored the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a novel anticancer agent.

-

Antioxidant Research :

- Another research project focused on the antioxidant properties of the compound. It was found to effectively inhibit lipid peroxidation in vitro, supporting its use in formulations aimed at reducing oxidative damage.

作用机制

The mechanism of action of 4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

4,7-Dimethoxy-1H-indole-2-carboxylic acid: Lacks the oxopropyl group at position 1.

1-(2-Oxopropyl)-1H-indole-2-carboxylic acid: Lacks the methoxy groups at positions 4 and 7.

4,7-Dimethoxy-1H-indole: Lacks both the oxopropyl and carboxylic acid groups.

Uniqueness

4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid is unique due to the combination of methoxy, oxopropyl, and carboxylic acid groups on the indole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

生物活性

4,7-Dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid (CAS No. 846578-78-7) is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an antiviral agent against HIV-1 integrase and other relevant pharmacological properties.

The molecular formula of this compound is C14H15NO5, with a molecular weight of 277.27 g/mol. Its structure features an indole ring system substituted with methoxy and carboxylic acid functional groups, which are crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as inhibitors of HIV-1 integrase, an essential enzyme in the viral life cycle. Specifically, this compound has shown promising results in inhibiting integrase strand transfer activity.

Key Findings:

- IC50 Values: The compound exhibited an IC50 value of approximately 32.37 μM against HIV-1 integrase, indicating moderate inhibitory activity. Structural optimizations have led to derivatives with significantly improved potency (e.g., compound 17a with an IC50 of 3.11 μM) .

- Mechanism of Action: The indole nucleus chelates with two Mg²⁺ ions within the active site of integrase, which is crucial for its enzymatic function. This chelation disrupts the binding necessary for viral DNA integration .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced through structural modifications:

- Substituents at C3 Position: Introduction of hydrophobic substituents at the C3 position has shown to improve interaction with the integrase's hydrophobic cavity, leading to enhanced antiviral activity .

- Halogenated Derivatives: Compounds with halogenated groups at the C6 position demonstrated improved integrase inhibition due to increased π–π stacking interactions with viral DNA .

Case Studies

Several studies have systematically evaluated the biological activity of various derivatives of indole-2-carboxylic acids:

| Compound | IC50 (μM) | Description |

|---|---|---|

| Compound 1 | 32.37 | Parent compound showing moderate inhibition |

| Compound 17a | 3.11 | Optimized derivative with significantly improved activity |

| Compound 20a | 0.13 | Highly potent derivative demonstrating excellent integrase inhibition |

These findings suggest that careful modification of the indole scaffold can lead to compounds with enhanced antiviral properties.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4,7-dimethoxy-1-(2-oxopropyl)-1H-indole-2-carboxylic acid, and how can intermediates be validated?

- Methodology :

- Step 1 : Start with indole-2-carboxylic acid derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) as precursors. Introduce methoxy groups at positions 4 and 7 via electrophilic substitution using methylating agents like dimethyl sulfate in the presence of a base (e.g., NaH) .

- Step 2 : Attach the 2-oxopropyl group through a nucleophilic substitution or condensation reaction. For example, react with 3-chloro-2-propanone under reflux in acetic acid with sodium acetate as a catalyst .

- Validation : Monitor reactions using TLC and purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) . Confirm structures using -NMR and LC-MS, comparing retention times and fragmentation patterns to literature standards .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be optimized to characterize this compound?

- Methodology :

- FT-IR : Focus on key functional groups:

- Carboxylic acid O-H stretch (~2500-3300 cm) and C=O stretch (~1680-1720 cm).

- Indole N-H stretch (~3400 cm) and methoxy C-O stretch (~1250 cm) .

- NMR : Assign signals using 2D experiments (e.g., -HSQC):

- Methoxy protons (~δ 3.8-4.0 ppm, singlet).

- Indole aromatic protons (δ 6.5-7.5 ppm) and 2-oxopropyl ketone (δ 2.1-2.3 ppm for CH) .

Q. What solvent systems are suitable for improving the compound’s solubility in aqueous buffers?

- Methodology :

- Test co-solvents like DMSO (10-20% v/v) or ethanol (5-10% v/v) to enhance solubility without destabilizing the indole core .

- For pH-dependent studies, prepare phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 to reduce aggregation .

Advanced Research Questions

Q. How can regioselective functionalization of the indole core be achieved to avoid byproducts during synthesis?

- Methodology :

- Use directing groups (e.g., Boc-protected amines) to guide methoxy substitution to positions 4 and 7. Remove protecting groups post-reaction via acid hydrolysis (e.g., HCl/dioxane) .

- Optimize reaction temperature (60-80°C) and stoichiometry (1.1:1 ratio of formylating agent to indole precursor) to minimize dimerization .

Q. What experimental conditions are critical for assessing the compound’s stability under physiological pH and temperature?

- Methodology :

- Conduct accelerated stability studies:

- Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24-72 hours.

- Monitor degradation via HPLC-MS, focusing on hydrolysis of the 2-oxopropyl group or demethylation of methoxy substituents .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

- Methodology :

- DFT : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set .

- Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with experimental IC data from enzyme inhibition assays .

Q. How to resolve contradictions in reported synthetic yields for similar indole derivatives?

- Methodology :

- Variable Screening : Use Design of Experiments (DoE) to test factors like catalyst load (NaAc), solvent polarity (acetic acid vs. DMF), and reaction time (3-5 hours) .

- Scale-Up Analysis : Compare yields at milligram vs. gram scales. Address mass transfer limitations by optimizing stirring rates (500-1000 rpm) .

属性

IUPAC Name |

4,7-dimethoxy-1-(2-oxopropyl)indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-8(16)7-15-10(14(17)18)6-9-11(19-2)4-5-12(20-3)13(9)15/h4-6H,7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVOAPFRMLPVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。